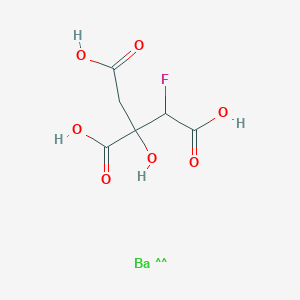
DL-Fluorocitric acid barium salt
Descripción general
Descripción
Synthesis Analysis
The synthesis of DL-Fluorocitric acid barium salt involves several chemical processes. One study highlights the resolution of DL-erythro-fluorocitric acid into optically active isomers through fractional crystallization and hydrolysis to obtain the free acid form, which is then purified as barium salts (R. Dummel & E. Kun, 1969). Another method involves the comparison of synthetic Fluorocitric Acid with enzymatically synthesized Fluorotricarboxylic Acid, highlighting the importance of accurate synthesis methods for the study of its properties (R. Peters, R. Wakelin, D. Rivett, & L. C. Thomas, 1953).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the behavior and reactivity of DL-Fluorocitric acid barium salt. Studies have explored the molecular structure through methods such as X-ray diffraction and spectroscopic studies, providing insights into the arrangement of atoms and the electronic environment within the molecule. For instance, research on barium and fluorine compounds has shown the importance of molecular structure in determining the physical and chemical properties of the salts (Henri Vincent, F. Labrize, & L. Hubert-Pfalzgraf, 1994).
Chemical Reactions and Properties
DL-Fluorocitric acid barium salt undergoes various chemical reactions, which are essential for its applications and understanding its behavior in different environments. Studies have highlighted its interactions with enzymes and other chemical agents, elucidating the pathways through which it can be transformed or utilized in synthetic processes. For example, the interaction of DL-Fluorocitric acid with aconitase activity of rat kidney mitochondria has been studied to understand its inhibitory properties (R. Dummel & E. Kun, 1969).
Physical Properties Analysis
The physical properties of DL-Fluorocitric acid barium salt, such as solubility, melting point, and crystalline structure, are critical for its handling and application in various fields. Research on barium fluoroborate glasses, for instance, has provided insights into the luminescence properties under different excitations, which is valuable for applications in optical materials and sensors (Y. Dwivedi & S. Rai, 2009).
Aplicaciones Científicas De Investigación
Inhibition of Aconitase Activity : The l isomer of erythro-fluorocitric acid inhibits aconitase activity in rat kidney mitochondria, highlighting its biochemical implications (Dummel & Kun, 1969). Similarly, fluorocitrate strongly inhibits aconitase, with specific inhibitory isomers identified (Carrell et al., 1970).
Comparison with Enzymically Synthesized Fluorotricarboxylic Acid : A study comparing synthetic fluorocitric acid with the enzymically synthesized fluorotricarboxylic acid supported the hypothesis of fluoroacetate toxicity due to its interaction with kidney tissue (Peters et al., 1953).
Optical and Fluorescent Properties : Dy3+ doped barium fluoroborate glass exhibited strong yellowish white emission under specific excitation, demonstrating potential applications in photonics (Dwivedi & Rai, 2009).
Mercury Cation Detection : Barium cations were found to preorganize hemicyanine chromoionophore monolayers at the air/water interface, enhancing the fluorescent response for mercury cation detection (Shokurov et al., 2020).
Chemical Vapor Deposition Applications : Novel barium chelates showed improved thermal stability and lower temperature sublime than conventional fluorinated barium chelates, suitable for low-pressure chemical vapor deposition of barium fluoride thin films (Sato & Sugawara, 1993).
Crystal Structure in Nanofluoride Phase : Co-precipitation of barium and yttrium fluorides in aqueous solutions produced a cubic fluorite-type nanofluoride phase with a complex crystal structure (Fedorov et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
InChI |
InChI=1S/C6H7FO7.Ba/c7-3(4(10)11)6(14,5(12)13)1-2(8)9;/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXYXUPAJRFPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(C(=O)O)F)(C(=O)O)O.[Ba] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BaFO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585158 | |
| Record name | 3-C-Carboxy-2,4-dideoxy-2-fluoropentaric acid--barium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Fluorocitric acid barium salt | |
CAS RN |
100929-81-5 | |
| Record name | 3-C-Carboxy-2,4-dideoxy-2-fluoropentaric acid--barium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Fluorocitric acid barium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)

![Bis[(2R)-oxirane-2-yl]methane](/img/structure/B19497.png)

